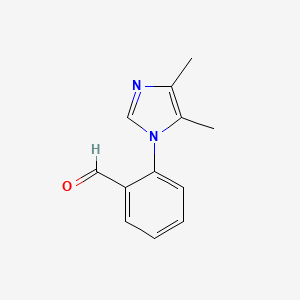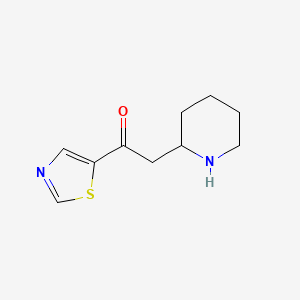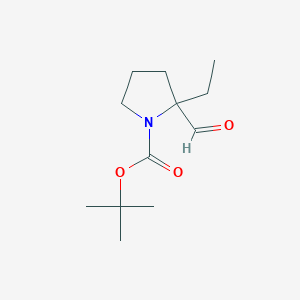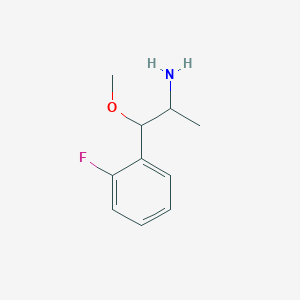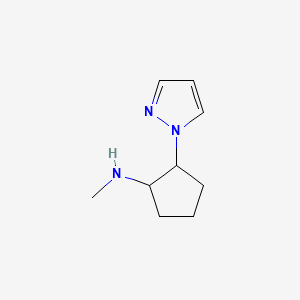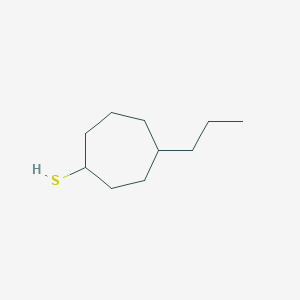
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C₁₁H₁₇NO It features a pyridine ring substituted with two methyl groups at positions 5 and 6, and a butanol side chain at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethylpyridin-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 5,6-dimethylpyridine with a suitable butanol derivative under controlled conditions. For example, the Grignard reaction can be employed, where 5,6-dimethylpyridine is reacted with a Grignard reagent such as butylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5,6-dimethylpyridin-3-yl)butan-2-one.
Reduction: Formation of 3-(5,6-dimethylpyridin-3-yl)butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5,6-Dimethylpyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5,6-Dimethylpyridin-3-yl)butan-2-one
- 3-(5,6-Dimethylpyridin-3-yl)butane
- 3-(5,6-Dimethylpyridin-3-yl)butan-2-amine
Uniqueness
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol is unique due to the presence of both a hydroxyl group and a dimethyl-substituted pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(5,6-dimethylpyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-11(6-12-9(7)3)8(2)10(4)13/h5-6,8,10,13H,1-4H3 |
Clé InChI |
PNNHUSTXXVJKFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C)C(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)


![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)


